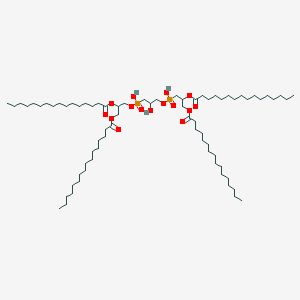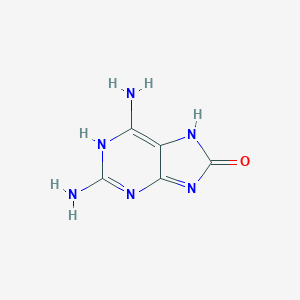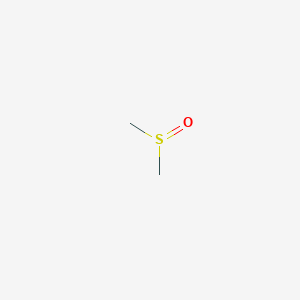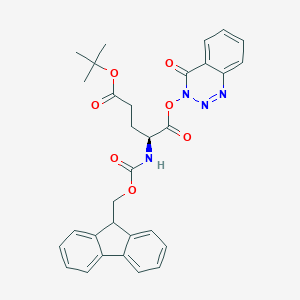
(1R,3S)-3-Aminocyclopentanol
Übersicht
Beschreibung
(1R,3S)-3-Amino-cyclopentanol is a chiral compound with the molecular formula C5H11NO It features a cyclopentane ring with an amino group at the 3rd position and a hydroxyl group at the 1st position
Wissenschaftliche Forschungsanwendungen
(1R,3S)-3-Amino-cyclopentanol is used in various scientific research applications:
Medicinal Chemistry: As a chiral building block in the synthesis of biologically active molecules.
Material Science: As a ligand in the development of chiral catalysts for asymmetric reactions.
Biological Research: Potential inhibitor for certain enzymes, making it a candidate for drug development.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Amino-cyclopentanol typically involves an asymmetric cycloaddition reaction. One method includes the use of N-acylhydroxylamine as a chiral inducer, which reacts with cyclopentadiene to form the desired product. The reaction conditions are mild, and the process is highly stereoselective, yielding a product with high optical purity .
Industrial Production Methods: For industrial production, the preparation method involves contacting N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and subsequent hydrolysis or ammonolysis. This method is cost-effective and suitable for large-scale production due to the availability and low cost of raw materials .
Types of Reactions:
Acid-Base Reactions: The amino group can react with acids to form salts.
Acylation: The amino group can react with acylating agents to form amides.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Acylating Agents: Acetic anhydride, benzoyl chloride.
Carboxylic Acids: Acetic acid, benzoic acid.
Major Products:
Salts: Formed from acid-base reactions.
Amides: Formed from acylation reactions.
Esters: Formed from esterification reactions.
Wirkmechanismus
The primary target of (1R,3S)-3-Amino-cyclopentanol is the enzyme Ornithine Aminotransferase (OAT). The compound interacts with OAT through a mechanism involving fluoride ion elimination, followed by conjugate addition and hydrolysis. This interaction can inhibit the enzyme’s activity, which is of interest in the treatment of hepatocellular carcinoma.
Similar Compounds:
- (1R,3S)-3-Aminocyclopentanecarboxylic acid
- (1R,3S)-(+)-Camphoric acid
Comparison: While (1R,3S)-3-Amino-cyclopentanol and (1R,3S)-3-Aminocyclopentanecarboxylic acid share similar structural features, the presence of a carboxyl group in the latter provides different chemical properties and applications. (1R,3S)-(+)-Camphoric acid, on the other hand, has a different ring structure and functional groups, making it unique in its applications and reactivity .
Eigenschaften
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)







